molecular formula C12H4Cl6 B050431 2,2',4,4',5,5'-Hexachlorobiphenyl CAS No. 35065-27-1

2,2',4,4',5,5'-Hexachlorobiphenyl

Cat. No. B050431
CAS RN: 35065-27-1
M. Wt: 360.9 g/mol
InChI Key: MVWHGTYKUMDIHL-UHFFFAOYSA-N
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Description

2,2’,4,4’,5,5’-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Molecular Structure Analysis

The molecular formula of 2,2’,4,4’,5,5’-Hexachlorobiphenyl is C12H4Cl6 . The IUPAC name is 1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene . The molecular weight is 360.9 g/mol . The structure includes two phenyl rings with chlorine atoms attached at the 2, 4, and 5 positions on each ring .

Scientific Research Applications

Environmental Science and Pollution Research

The compound has been used in studies related to environmental science and pollution research . It has been found that the photolysis of 2,2’,4,4’,5,5’-hexachlorobiphenyl under simulated sunlight in the presence of humic acid was significantly accelerated . The main photodegradation products were 4-hydroxy-2,2’,4’,5,5’-pentaCB and 2,4,5-trichlorobenzoic acid .

Photocatalytic Degradation

2,2’,4,4’,5,5’-Hexachlorobiphenyl has been used in studies on photocatalytic degradation . A study found that the degradation efficiency of Fe3O4@SiO2@TiO2 nanocomposite on 2,2’,4,4’,5,5’-hexachlorobiphenyl was 96.5% . This process has an effective and environmentally friendly effect on the degradation of organic pollutants .

Role of Humic Acid

Research has shown that humic acid might play an important role in the attenuation of 2,2’,4,4’,5,5’-Hexachlorobiphenyl in nature . This is due to the large quantity of quinone moieties in the structure of humic acid .

Microbial Reductive Dechlorination

2,2’,4,4’,5,5’-Hexachlorobiphenyl has been used in studies on microbial reductive dechlorination . A study evaluated the activity of humins from different sediments as electron mediators for microbial reductive dechlorination of 2,2’,4,4’,5,5’-hexachlorobiphenyl .

Persistent Organic Pollutant

2,2’,4,4’,5,5’-Hexachlorobiphenyl is a persistent organic pollutant that increases lifestyle-related diseases, such as diabetes, obesity, and cancer . It is one of the most common PCB contaminants in nature .

Industrial Chemicals

Polychlorinated biphenyls (PCBs), including 2,2’,4,4’,5,5’-Hexachlorobiphenyl, have been widely used in electrical capacitors, dielectric fluids, transformers, plasticizers, and flame retardants . Despite being banned in the 1970s, they continue to pose environmental pollution and safety concerns due to their extraordinary stability in nature and living organisms .

Safety And Hazards

PCBs, including 2,2’,4,4’,5,5’-Hexachlorobiphenyl, were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects . They do not break down readily and are still found in the environment . Specific safety and hazard information may be available in safety data sheets or other safety resources.

Future Directions

Research on 2,2’,4,4’,5,5’-Hexachlorobiphenyl and other PCBs continues, particularly in the areas of environmental persistence, bioaccumulation, and health effects . For example, one study explored the combined effects of 2,2’,4,4’,5,5’-hexachlorobiphenyl and atrazine on cell proliferation . Another study investigated the long-term effects of environmentally relevant doses of 2,2’,4,4’,5,5’ hexachlorobiphenyl on neurobehavioral development, health, and spontaneous behavior in maternally exposed mice .

properties

IUPAC Name

1,2,4-trichloro-5-(2,4,5-trichlorophenyl)benzene
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InChI

InChI=1S/C12H4Cl6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H
Source PubChem
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InChI Key

MVWHGTYKUMDIHL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H4Cl6
Source PubChem
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DSSTOX Substance ID

DTXSID2032180
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Vapor Pressure

0.00000343 [mmHg]
Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Mechanism of Action

RAT AND RAINBOW TROUT HEPATIC MONOOXYGENATION ACTIVITIES WERE INDUCED BY INJECTION OF 150 MG/KG OF 2,4,5,2',4'5'-HEXACHLOROBIPHENYL. RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P-450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P-488., MOUSE LIVER EPOXIDE HYDROLASE & GLUTATHIONE S-TRANSFERASE WERE INCREASED BY PCBS (0.32 MMOLE/KG, IP). ACTIVITIES REACHED MAX LEVELS 1 WK AFTER DOSAGE. GREATEST ENHANCEMENT OF BOTH ENZYME ACTIVITIES WAS ACHIEVED WITH HEXACHLOROBIPHENYLS. /HEXACHLORO BIPHENYLS/
Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Product Name

2,2',4,4',5,5'-Hexachlorobiphenyl

CAS RN

35065-27-1
Record name PCB 153
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Record name 2,4,5,2',4',5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-Hexachlorobiphenyl
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Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Record name 2,2',4,4',5,5'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the downstream effects of PCB 153 exposure?

A1: PCB 153 exposure can lead to various downstream effects, including:

  • Enzyme induction: PCB 153 is known to induce cytochrome P450 enzymes, particularly CYP2B [, , , ]. This induction can interfere with the metabolism of other compounds, potentially leading to toxicity.
  • Endocrine disruption: Studies suggest that PCB 153 may interfere with thyroid hormone levels [, ].
  • Hepatotoxicity: PCB 153 can cause liver damage, evidenced by histological changes such as hepatocyte hypertrophy, fatty change, and bile duct hyperplasia [, ].
  • Neurodevelopmental effects: Prenatal exposure to PCB 153 has been linked to altered brain neurotransmitter levels and behavioral changes in rat offspring [].
  • Reproductive toxicity: Studies in mice and rats have shown that PCB 153 exposure can negatively impact reproductive capacity, potentially affecting sperm production and fetal development [, , , ].
  • Tumor promotion: While not a direct carcinogen, PCB 153 exhibits tumor-promoting activity in rodent liver models [, , ].

Q2: What is the molecular formula and weight of PCB 153?

A2: The molecular formula of PCB 153 is C12H4Cl6, and its molecular weight is 360.88 g/mol.

Q3: Is there information on the material compatibility and stability of PCB 153?

A3: The provided research focuses primarily on the biological and toxicological aspects of PCB 153. Information regarding its material compatibility and stability under various conditions is limited within this context.

Q4: How is PCB 153 absorbed, distributed, metabolized, and excreted (ADME) in the body?

A4:

  • Absorption: PCB 153 is readily absorbed through the gastrointestinal tract following ingestion [].
  • Metabolism: PCB 153 is slowly metabolized, primarily in the liver [, ].
  • Excretion: Elimination of PCB 153 from the body is predominantly through fecal excretion [, ].

Q5: How do factors like adipose tissue mass and diet influence the pharmacokinetics of PCB 153?

A5:

  • Adipose tissue mass: PCB 153's high lipophilicity leads to its accumulation in adipose tissue. Reducing adipose tissue mass can release stored PCB 153 back into circulation, impacting its distribution and elimination [, ].
  • Diet: Dietary intake of PCB 153, particularly through contaminated food sources, significantly contributes to its accumulation in the body [].

Q6: What in vitro and in vivo models have been used to study PCB 153 toxicity?

A6: Various models have been employed to investigate PCB 153's effects:

  • In vitro: Primary rat hepatocytes have been used to assess PCB 153-induced cytotoxicity and its modulation by enzyme inducers [].
  • In vivo: Rodent models, primarily rats and mice, are frequently used to study the toxicological effects of PCB 153 [, , , , , , , , , , , ]. Studies have focused on developmental toxicity, neurotoxicity, reproductive toxicity, and carcinogenicity.

Q7: What are the main toxicological concerns associated with PCB 153?

A7: Key toxicological concerns include:

  • Persistence and bioaccumulation: PCB 153 is highly persistent in the environment and bioaccumulates in the food chain, leading to chronic exposure in humans and wildlife [, ].
  • Endocrine disruption: PCB 153 can disrupt thyroid hormone homeostasis, potentially impacting development and metabolism [, ].
  • Hepatotoxicity: Chronic exposure to PCB 153 can result in liver damage [, ].
  • Neurodevelopmental effects: Prenatal exposure can impair cognitive function and alter neurotransmitter systems in animal models [, ].
  • Reproductive toxicity: PCB 153 can negatively affect reproductive processes, including sperm production, fetal development, and potentially contribute to endometriosis [, , , ].
  • Tumor promotion: While not directly carcinogenic, PCB 153 acts as a tumor promoter, particularly in the liver [, , ].

Q8: What is the environmental impact of PCB 153?

A8: PCB 153, due to its persistence and bioaccumulation potential, raises concerns regarding its impact on ecosystems and human health [, ]. It can contaminate water sources, soil, and air, ultimately entering the food chain.

Q9: What is known about the degradation of PCB 153?

A9: While PCB 153 is highly persistent, research has explored its degradation using biological methods. Studies have shown that the white rot fungus Phanerochaete chrysosporium can degrade less chlorinated congeners like 4,4'-dichlorobiphenyl but exhibit limited degradation of PCB 153 [].

Q10: How is PCB 153 measured in biological and environmental samples?

A10: Measurement of PCB 153 typically involves extraction from the sample matrix followed by gas chromatography coupled with electron capture detection (GC-ECD) []. This technique provides high sensitivity and selectivity for quantifying PCB 153 in complex matrices.

Q11: What other research areas are relevant to PCB 153?

A11:

  • Structure-activity relationships (SAR): Studying the relationship between the structure of PCB 153 and its biological activity can help understand its toxicological profile and potential for interactions with biological targets [, , ].
  • Biomarkers and diagnostics: Identifying biomarkers for PCB 153 exposure and effects can aid in monitoring exposure levels and assessing potential health risks [, ].
  • Alternatives and substitutes: Exploring safer alternatives to PCB 153 for its previous industrial applications is crucial to minimize further environmental contamination and human exposure [].
  • Recycling and waste management: Developing effective strategies for the safe disposal and potential recycling of PCB 153-containing materials is essential to mitigate its environmental persistence [].

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